2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes in these pathogens, disrupting their normal functions and leading to their elimination .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow them to interact with their targets, potentially disrupting their normal functions .
Biochemical Pathways
Given its anti-infective properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the pathogens .
Result of Action
Given its anti-infective properties, it can be inferred that it leads to the elimination of the pathogens it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.
Oxidation: Products include oxidized forms of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents on the benzene ring or the amide nitrogen.
Uniqueness
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety, which confer specific reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKWMYSMBXOQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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